2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide
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Overview
Description
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and is known for its reactivity and versatility in chemical synthesis .
Preparation Methods
The synthesis of 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-furoic acid with appropriate amines under microwave-assisted conditions. This method utilizes coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the amide bond . The reaction conditions typically involve mild temperatures and short reaction times, resulting in good yields of the desired product .
Chemical Reactions Analysis
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include NBS/AIBN for bromination, triethyl phosphite for phosphonation, and NaH in THF for deprotection . Major products formed from these reactions include brominated intermediates, phosphonates, and desilylated compounds .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, furan derivatives, including 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide, have shown promising antibacterial, antifungal, and antiviral activities . They are also investigated for their potential as anti-inflammatory, analgesic, and anticancer agents . In industrial applications, furan derivatives are used as intermediates in the synthesis of various bioactive compounds and materials .
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring in the compound is known to interact with enzymes and receptors, leading to various biological effects . For example, furan derivatives have been shown to inhibit bacterial enzymes, disrupt fungal cell membranes, and interfere with viral replication . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide can be compared with other similar compounds, such as N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide and 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino) derivatives . These compounds also contain furan rings and exhibit similar biological activities, such as antibacterial and antifungal properties .
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)10(12)11(15)13-6-8(14)9-4-3-5-16-9/h3-5,7,10H,6,12H2,1-2H3,(H,13,15) |
InChI Key |
LQFRCPUJSBZZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)C1=CC=CO1)N |
Origin of Product |
United States |
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